Cas no 58519-06-5 (9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro-)
9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro-
- 2,6,14-Triaminotriptycene
- 2,6,14-Triptycenetriamine
- 2,6,12-triaminotriptycene
- 9,10[1,2]-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro-
- 9,10[1,2]-Benzenoanthracene-2,6,14-triamine,9,10-dihydro-
- pentacyclo[6.6.6.0(2),?.0?,(1)?.0(1)?,(2)?]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-4,11,17-triamine
- 58519-06-5
- SCHEMBL10070929
-
- Inchi: 1S/C20H17N3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H,21-23H2
- InChI Key: CKKNNPPUUXLVDT-UHFFFAOYSA-N
- SMILES: NC1=CC=C2C3C4=CC(N)=CC=C4C(C4=CC=C(N)C=C43)C2=C1
Computed Properties
- Exact Mass: 299.142247555g/mol
- Monoisotopic Mass: 299.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- Density: 1.365±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 290-292 ºC
- Solubility: Insuluble (8.4E-3 g/L) (25 ºC),
9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0111309-1g |
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,6,14-triamine |
58519-06-5 | 1g |
$1010.0 | 2022-04-27 | ||
| Ambeed | A1154735-1g |
9,10[1,2]-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro- |
58519-06-5 | 98% | 1g |
$401.0 | 2023-06-17 | |
| Ambeed | A1154735-10g |
9,10[1,2]-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro- |
58519-06-5 | 98% | 10g |
$4015.0 | 2025-02-20 | |
| Aaron | AR00EMAC-100mg |
2,6,14-triaminotriptycene |
58519-06-5 | 97% | 100mg |
$127.00 | 2025-02-13 | |
| A2B Chem LLC | AG80968-250mg |
2,6,14-triaminotriptycene |
58519-06-5 | 97% | 250mg |
$592.00 | 2024-04-19 | |
| A2B Chem LLC | AG80968-1g |
2,6,14-triaminotriptycene |
58519-06-5 | 97% | 1g |
$1886.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181949-100mg |
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,6,14-triamine |
58519-06-5 | 98% | 100mg |
¥1010.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181949-250mg |
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,6,14-triamine |
58519-06-5 | 98% | 250mg |
¥1682.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181949-1g |
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,6,14-triamine |
58519-06-5 | 98% | 1g |
¥4375.00 | 2024-05-07 | |
| Chemenu | CM540759-1g |
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,6,14-triamine |
58519-06-5 | 98%+ | 1g |
$*** | 2023-05-30 |
9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro- Suppliers
9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro- Related Literature
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Additional information on 9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro-
Introduction to 9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro (CAS No. 58519-06-5)
The compound 9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro (CAS No. 58519-06-5) is a structurally complex organic molecule that has garnered significant attention in the field of chemobiology and pharmaceutical research. Its unique tricyclic aromatic framework, featuring three amino substituents at the 2, 6, and 14 positions, makes it a promising candidate for further investigation in various biological applications.
From a structural perspective, this compound belongs to the class of benzenoanthracene derivatives, which are known for their rich electronic properties and potential biological activity. The presence of multiple amino groups introduces a high degree of reactivity, enabling diverse chemical modifications that could be exploited for drug design and development. Specifically, the 9,10-dihydro prefix indicates the saturation of the central benzene ring in the anthracene core, which can influence the compound's solubility and metabolic stability.
In recent years, there has been growing interest in benzenoanthracene-based compounds due to their reported roles in modulating cellular processes. For instance, studies have suggested that certain derivatives of anthracene exhibit antioxidant and anti-inflammatory properties. The triamine moiety in this compound could potentially enhance its interaction with biological targets by forming multiple hydrogen bonds or participating in metal coordination interactions. These features make it an intriguing subject for further exploration in medicinal chemistry.
One of the most compelling aspects of 9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro is its potential as a scaffold for developing novel therapeutic agents. Researchers have been exploring its derivatives as candidates for treating various diseases, including cancer and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier and its stability under physiological conditions are additional factors that contribute to its appeal as a pharmacological tool.
Recent advancements in computational chemistry have enabled more efficient screening of such compounds for biological activity. Molecular modeling studies have predicted that this molecule may interact with specific proteins involved in signal transduction pathways. This prediction aligns with findings from experimental studies where related anthracene derivatives have shown promise in inhibiting key enzymes implicated in disease progression.
The synthesis of 9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups while maintaining structural integrity requires careful planning and execution. However, modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct complex molecules like this one with greater precision and efficiency.
In conclusion,9,10[1',2']-Benzenoanthracene-2,6,14-triamine, 9,10-dihydro (CAS No. 58519-06-5) represents a fascinating example of how structural complexity can be leveraged to develop biologically active compounds. Its unique chemical properties and potential applications make it a valuable asset in ongoing research efforts aimed at discovering new treatments for human diseases. As our understanding of its behavior continues to evolve, this compound is likely to play an increasingly important role in future pharmaceutical developments.
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